molecular formula C13H17ClN2 B13534945 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride

1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride

Cat. No.: B13534945
M. Wt: 236.74 g/mol
InChI Key: AGBFIGMGFIMQEQ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a substituted pyrrole derivative featuring a benzyl group at the 1-position, a methyl group at the 5-position, and a methanamine hydrochloride moiety. Its molecular formula is C₁₃H₁₇N₂·HCl (molecular weight: 237.5 g/mol). This compound is likely explored in medicinal chemistry for its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

(1-benzyl-5-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-11-7-8-13(9-14)15(11)10-12-5-3-2-4-6-12;/h2-8H,9-10,14H2,1H3;1H

InChI Key

AGBFIGMGFIMQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=CC=CC=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride typically involves the reaction of 1-benzyl-5-methyl-1H-pyrrole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

The compound is compared to analogs with methanamine hydrochloride moieties attached to different heterocycles or substituents (Table 1):

Compound Name Heterocycle Substituents Molecular Weight (g/mol) LogP (est.) Hydrogen Bond Donors/Acceptors Applications
1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanamine HCl Pyrrole 1-Benzyl, 5-methyl 237.5 ~2.5 1 donor, 2 acceptors Research chemical
(5-tert-Butyl-1H-pyrazol-3-yl)methanamine HCl Pyrazole 3-tert-Butyl ~215.7 ~3.0 1 donor, 2 acceptors Unknown
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl Cyclopropane 1-Trifluoromethyl 175.6 ~1.8 1 donor, 1 acceptor Pharmaceutical intermediate
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine Pyrrolopyridine 1-Methyl, fused pyridine ~203.6 ~1.5 1 donor, 3 acceptors Kinase inhibitor candidate

Key Observations:

  • Pyrrole vs.
  • Substituent Effects : The benzyl group in the target compound increases lipophilicity (estimated LogP ~2.5) compared to the trifluoromethyl group in [1-(trifluoromethyl)cyclopropyl]methanamine HCl (LogP ~1.8). This may influence membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .
  • Molecular Weight : All compounds fall below 500 g/mol, suggesting favorable absorption profiles .

Physicochemical Properties and Solubility

  • Hydrogen Bonding: The target compound’s pyrrole NH acts as a hydrogen bond donor, while the amine group and aromatic system serve as acceptors. This contrasts with cyclopropane derivatives (e.g., [1-(trifluoromethyl)cyclopropyl]methanamine HCl), which lack aromatic H-bonding capacity .
  • Solubility : The benzyl group may reduce aqueous solubility compared to smaller substituents (e.g., methyl or trifluoromethyl). Pyrazole analogs with tert-butyl groups (e.g., (5-tert-butyl-1H-pyrazol-3-yl)methanamine HCl) face similar challenges due to steric hindrance .

Biological Activity

1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride, a compound featuring a pyrrole ring, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C13H17ClN2
Molecular Weight : 236.74 g/mol
IUPAC Name : (1-benzyl-5-methylpyrrol-2-yl)methanamine;hydrochloride
Canonical SMILES : CC1=CC=C(N1CC2=CC=CC=C2)CN.Cl

Synthesis

The synthesis typically involves the reaction of 1-benzyl-5-methyl-1H-pyrrole with methanamine in the presence of hydrochloric acid. Controlled temperatures and specific solvents are crucial for achieving high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It has been shown to bind to certain receptors, potentially modulating their activity and influencing physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies have explored its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .

Anticancer Research

In another study, the compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1-Benzyl-1H-pyrrole-2-carboxylic acidPyrrole derivativeModerate antimicrobial activity
1-Benzyl-5-methyl-1H-pyrrole-2-carboxaldehydePyrrole derivativeLow anticancer activity
This compound Pyrrole derivative Significant antimicrobial and anticancer properties

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